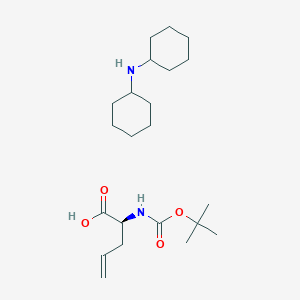

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Descripción general

Descripción

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a compound that belongs to the class of tert-butyl esters. These esters are widely used in synthetic organic chemistry due to their stability and reactivity. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves the reaction of dicyclohexylamine with (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Substitution: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Deprotection: The Boc group can be removed using TFA in dichloromethane or other suitable solvents.

Major Products Formed

Hydrolysis: The major products are (S)-2-amino-pent-4-enoic acid and dicyclohexylamine.

Deprotection: The major product is the free amine, (S)-2-amino-pent-4-enoic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C22H40N2O4

Molecular Weight : 396.56 g/mol

CAS Number : 143979-15-1

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for protecting amine functionalities during chemical synthesis. The presence of the double bond in the pent-4-enoate moiety enhances its reactivity compared to saturated analogs.

Organic Synthesis

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate serves as an intermediate in the synthesis of various organic compounds, particularly in peptide synthesis. The Boc group protects amine functionalities during chain elongation and can be selectively removed to yield free amines, facilitating further reactions.

Biological Studies

The compound is used in enzyme mechanism studies and protein interactions. Preliminary research indicates potential interactions with cytochrome P450 enzymes, suggesting its role in drug metabolism .

Pharmaceutical Development

In medicinal chemistry, it plays a role in developing peptide-based drugs. Its ability to protect amine groups makes it valuable for synthesizing complex pharmaceutical compounds .

Industrial Applications

This compound is utilized in producing fine chemicals and specialty materials. Its stability and reactivity make it suitable for various industrial processes .

Case Study 1: Peptide Synthesis

In a study focused on peptide synthesis, this compound was employed as a key intermediate. The Boc group allowed for the selective protection of amines during multi-step syntheses, leading to high yields of desired peptide products.

Case Study 2: Drug Metabolism

Research examining the interaction of this compound with cytochrome P450 enzymes highlighted its potential role in drug metabolism. The findings suggested that modifications to the compound could enhance its efficacy as a pharmaceutical agent by improving metabolic stability .

Mecanismo De Acción

The mechanism of action of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate primarily involves the reactivity of the Boc protecting group. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is exploited in peptide synthesis, where the Boc group protects the amine functionality during chain elongation and is removed at the final step to yield the desired peptide .

Comparación Con Compuestos Similares

Similar Compounds

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate: Similar structure but lacks the double bond in the pent-4-enoate moiety.

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)butanoate: Similar structure but has a shorter carbon chain.

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)hexanoate: Similar structure but has a longer carbon chain.

Uniqueness

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is unique due to the presence of the double bond in the pent-4-enoate moiety. This structural feature can impart different reactivity and properties compared to its saturated analogs .

Actividad Biológica

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a compound with significant potential in organic synthesis and biological applications. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is essential in various chemical reactions, particularly in peptide synthesis. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 396.56 g/mol

- CAS Number : 143979-15-1

The compound features a dicyclohexylamine moiety attached to a pent-4-enoate group, making it a versatile intermediate in synthetic organic chemistry. The Boc group provides stability and protects the amine functionality during chemical reactions.

This compound primarily functions through the following mechanisms:

- Deprotection of Amine Groups : The Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid), allowing for the release of free amines that can participate in further reactions.

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, particularly CYP2C19, indicating its potential role in drug metabolism and interactions.

Biological Applications

The compound has several notable applications in biological research and medicine:

- Peptide Synthesis : Utilized as an intermediate in the synthesis of peptide-based drugs, where the Boc group serves to protect amine functionalities during chain elongation.

- Enzyme Studies : Acts as a substrate or inhibitor in enzyme mechanism studies, aiding in understanding protein interactions and function.

- Pharmaceutical Development : Potentially useful in developing new therapeutic agents due to its unique structural properties and reactivity.

Study 1: Enzyme Interaction and Metabolism

Research indicates that this compound may influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to altered pharmacokinetics for drugs metabolized by these enzymes.

Study 2: Cytotoxicity Assessment

A comparative study on similar compounds demonstrated varying cytotoxic effects against cancer cell lines. While specific data on this compound is limited, its structural analogs showed promising antitumor activity, suggesting potential for further investigation into its cytotoxic properties .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate | Similar structure but lacks double bond | Shorter carbon chain |

| Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)butanoate | Similar structure with shorter chain | Less complex reactivity |

| Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)hexanoate | Longer carbon chain | Potentially different bioactivity |

The unique presence of the double bond in this compound distinguishes it from its analogs, potentially imparting different reactivity and biological activity profiles.

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCGMPITVQIMGK-ZLTKDMPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373176 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143979-15-1 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.